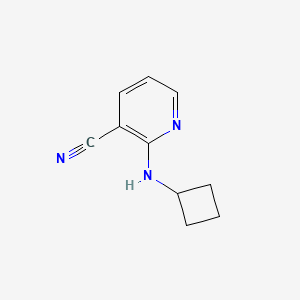

2-(2-羟基丙烷-2-基)苯并呋喃-5-甲酸甲酯

描述

“Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate” is a chemical compound with the molecular formula C13H14O4. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate” is based on the benzofuran scaffold. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .科学研究应用

合成和化学表征

- 新型合成技术: 研究表明,苯并呋喃衍生物有新的合成技术,包括制造 2-(2-羟基丙烷-2-基)苯并呋喃-5-甲酸甲酯等化合物的各种方法。这些技术通常涉及催化反应,并可能利用超声波辐照条件来提高产率和效率 (Gao 等,2011)。

生物和药理学研究

抗菌潜力: 一些研究探索了苯并呋喃衍生物的抗菌特性。例如,与 2-(2-羟基丙烷-2-基)苯并呋喃-5-甲酸甲酯密切相关的化合物已经针对各种微生物进行了测试,显示出作为抗菌剂的潜力 (Krawiecka 等,2012)。

抗癌活性: 对苯并呋喃衍生物的研究包括它们在癌症治疗中的潜在作用。该类别中的某些化合物已显示出对癌细胞生长的抑制作用,表明在开发新的抗癌药物中可能应用 (Ma 等,2017)。

化学反应和性质

- 化学反应和性质: 研究还集中在涉及苯并呋喃化合物的化学反应上,例如氧化环化和具有特定性质的新型衍生物的合成。这些研究有助于更深入地了解苯并呋喃的化学行为及其在各个领域的潜在应用 (Khan 和 Soma,2007)。

作用机制

Target of Action

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures for the development of new drugs, particularly antimicrobial agents . They are active towards different clinically approved targets .

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-hiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Biochemical Pathways

Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .

Action Environment

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

未来方向

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, “Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate”, as a benzofuran derivative, may also hold promise for future research and development in the field of drug discovery.

属性

IUPAC Name |

methyl 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-13(2,15)11-7-9-6-8(12(14)16-3)4-5-10(9)17-11/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLFCBQXOZIBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)